4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Historical Context and Discovery
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-34-3) was first cataloged in PubChem in 2008, with structural data and physicochemical properties subsequently refined over the following decade. While its exact synthetic origin remains undocumented in public literature, its emergence aligns with broader efforts in the late 2000s to explore pyrrolopyridine scaffolds for drug discovery. For instance, Schmidt et al. (2013) developed analogous 1H-pyrrolo[3,2-c]pyridine derivatives via palladium-mediated coupling, highlighting methodologies likely applicable to this compound. The compound’s inclusion in pharmaceutical patents by the mid-2010s, such as antiviral pyrrolopyridine derivatives, underscores its role as a synthetic intermediate.
Classification within Heterocyclic Chemistry
This molecule belongs to the pyrrolopyridine family, a class of bicyclic heterocycles featuring a pyrrole ring fused to a pyridine nucleus (Figure 1). The fusion pattern—specified by the [3,2-c] notation—indicates that the pyrrole’s 3rd position merges with the pyridine’s 2nd and 3rd positions. Such fused systems are classified under azaindoles, which are nitrogen-rich analogs of indole. The methoxy and carboxylic acid substituents at positions 4 and 3, respectively, modulate electronic properties and hydrogen-bonding capacity, distinguishing it from simpler pyrrolopyridines.
Table 1: Key Heterocyclic Features
| Feature | Description |
|---|---|
| Core Structure | Bicyclic pyrrolo[3,2-c]pyridine |
| Substituents | Methoxy (C4), carboxylic acid (C3) |
| Aromatic System | 10-π-electron system (6 from pyridine, 4 from pyrrole) |
| Hybridization | sp²-dominated, enabling conjugation across both rings |
Significance in Pyrrolopyridine Research
Pyrrolopyridines are prized for their dual pharmacophoric potential, combining the hydrogen-bonding capacity of pyridines with the electron-rich reactivity of pyrroles. The 4-methoxy-3-carboxylic acid derivative is particularly notable for its structural versatility. For example, El-Gamal et al. (2018) demonstrated that analogous pyrrolo[3,2-c]pyridines inhibit FMS kinase (IC₅₀ = 30–60 nM), underscoring the scaffold’s applicability in oncology. Additionally, its carboxylic acid group facilitates derivatization into amides or esters, a strategy employed in developing colchicine-binding site inhibitors.
Nomenclature Systems and Chemical Identifiers
The compound adheres to IUPAC naming conventions:
- Systematic Name : this compound
- CAS Registry : 1000341-34-3
- PubChem CID : 24729417
- Molecular Formula : C₉H₈N₂O₃
- SMILES : COC1=C2C(=CNC2=CC=N1)C(=O)O
Table 2: Cross-Referenced Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 1000341-34-3 | PubChem, ChemScene |
| PubChem CID | 24729417 | PubChem |
| Molecular Weight | 192.17 g/mol | Sigma-Aldrich |
| Synonymous Names | 4-Methoxy-5-azaindole-3-carboxylic acid | TRC, BLD Pharm |
Position in Medicinal Chemistry Research
The compound’s structural motifs align with key medicinal chemistry principles:
- Bioisosteric Potential : The carboxylic acid group serves as a bioisostere for phosphate or sulfonate groups, enhancing solubility and target binding.
- Kinase Inhibition : Analogous derivatives (e.g., TAK-441) inhibit Hedgehog signaling by targeting Smoothened receptors, demonstrating the scaffold’s adaptability.
- Antiviral Applications : Patents disclose pyrrolo[3,2-c]pyridine-carboxylic acid derivatives as protease inhibitors, leveraging their ability to occupy hydrophobic pockets.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKICABULMZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646760 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-34-3 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions and Cyclization
- The pyrrolopyridine ring is formed by condensation between appropriately substituted pyrrole derivatives and pyridine or pyridine-like building blocks.
- For example, starting from 4-methoxy-pyridine-1-oxide or 2-substituted pyrroles, cyclization reactions under controlled conditions yield the fused heterocycle.
- The carboxylic acid group is introduced via Knoevenagel condensation or carboxylation reactions, followed by hydrolysis if necessary.
Photochemical Ring Contraction and Rearrangement
- Photochemical methods can be employed to convert naphthyridine derivatives into pyrrolopyridines.
- This involves multi-step transformations including nitration, reduction, diazotization, and photochemical ring contraction to achieve the desired ring system with functional groups in place.
- These methods are less common but provide access to various azaindole derivatives, including 4-methoxy-substituted analogs.
Detailed Preparation Method (Example from Literature)
A representative synthetic route adapted from recent research and theses is summarized below:
Starting Materials
- 4-methoxy-pyridine-1-oxide or 2-substituted pyrrole derivatives.
- Reagents for condensation such as ethoxymethylmalonic ester.
- Bases like t-butylamine.
- Catalysts such as 10% palladium on charcoal for hydrogenation steps.
Stepwise Synthesis
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Dissolution of 4-methoxy-pyridine-1-oxide in chloroform, cooling to 0°C | Ice bath cooling | Preparation for amine addition |
| 2 | Addition of 9 equivalents t-butylamine | Stirring at 0°C | Facilitates condensation |
| 3 | Knoevenagel condensation with ethoxymethylmalonic ester | Room temperature to reflux | Forms carboxylic ester intermediate |
| 4 | Hydrolysis and saponification of ester to carboxylic acid | Basic aqueous conditions, reflux | Converts ester to acid |
| 5 | Cyclization and ring closure via photochemical or thermal methods | Photochemical irradiation or heating | Forms pyrrolo[3,2-c]pyridine core |
| 6 | Purification by recrystallization or chromatography | Solvent systems like dichloromethane/methanol | Isolates pure product |
Yields reported for similar pyrrolopyridine carboxylic acids are typically in the range of 70-95%, depending on the step and purification efficiency.
Alternative Synthetic Route via Azide and Curtius Rearrangement
- Starting from 2-substituted pyrrole, a Knoevenagel condensation inserts the carboxylic acid group.
- Conversion of the acid to an azide intermediate.
- Curtius rearrangement converts the azide to an isocyanate intermediate, which cyclizes to form the fused ring system.
- This method has been successfully replicated in academic theses and provides a versatile approach to substituted pyrrolopyridines.
Research Findings and Analytical Data
- Analytical data such as melting point (e.g., 134.1–135.0 °C for related esters), IR spectra showing characteristic NH and CO stretches, and NMR data confirm the structure and purity of the synthesized compounds.
- Yields of key intermediates and final products are consistently high when optimized reaction conditions are applied.
- The poor solubility of some pyrrolopyridine derivatives can limit certain spectroscopic analyses, but 1H-NMR and IR remain reliable for characterization.
Summary Table: Preparation Methods Comparison
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation & Cyclization | 4-methoxy-pyridine-1-oxide, substituted pyrroles | Knoevenagel condensation, cyclization | Straightforward, good yields | Requires careful control of conditions |
| Photochemical Ring Contraction | Naphthyridine derivatives | Nitration, reduction, diazotization, photochemical ring closure | Access to diverse azaindoles | Multi-step, specialized equipment |
| Azide & Curtius Rearrangement | 2-substituted pyrrole acids | Azide formation, Curtius rearrangement | Versatile, allows functional group manipulation | Involves hazardous intermediates |
Scientific Research Applications
Pharmacological Studies
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been investigated for its potential as an antitumor agent. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrolo[3,2-c]pyridine have shown promising results in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Neuropharmacology
Research indicates that this compound may have neuroprotective properties. It has been studied for its effects on neurotransmitter systems and potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methoxy group is thought to enhance its ability to cross the blood-brain barrier, increasing its efficacy as a neuroprotective agent.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful in the development of novel pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and lung cancer models. |
| Neuroprotective Effects | Assessment of impact on neuronal survival | Showed reduced apoptosis in neuronal cells under oxidative stress conditions. |
| Synthesis of Derivatives | Development of new drug candidates | Successfully synthesized several derivatives with enhanced biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence solubility, acidity, and reactivity. Key comparisons include:
Table 1: Comparative Physicochemical Properties
* Estimated based on structural analogs.
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound enhances electron density via resonance, increasing solubility in polar solvents compared to halogenated analogs (e.g., 5-chloro or 6-bromo derivatives) .
- Carboxylic Acid Position: The 3-carboxylic acid group in the target compound may exhibit stronger hydrogen bonding (RO∙∙∙O distance ~2.5 Å) compared to 2-carboxylic acid isomers, as seen in perfluorooctanoic acid analogs .
Biological Activity
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, featuring a pyridine ring fused to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic areas. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential applications in medicine.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- CAS Number : 1000341-34-3
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic tail. This interaction affects several downstream signaling pathways, including:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt pathway
These pathways are crucial for various cellular processes such as proliferation, differentiation, and survival.
Anticancer Properties
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The compound's ability to modulate FGFR activity suggests a promising role in cancer therapy.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 4T1 Breast Cancer | 5.0 | Inhibition of proliferation | |
| MCF-7 Breast Cancer | 6.5 | Induction of apoptosis |
Other Biological Activities
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit a range of biological activities beyond anticancer effects:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds within this class have been investigated for their potential to reduce inflammation.
- Antidiabetic Properties : Certain studies suggest that these compounds may enhance insulin sensitivity in adipocytes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight. This suggests potential for high bioavailability when administered.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrrolo derivatives, researchers found that the introduction of specific substituents significantly impacted the activity against breast cancer cell lines. The study concluded that modifications at the methoxy group enhanced the compound's efficacy.
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory potential of pyrrolo derivatives found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid and methoxy groups are primary oxidation targets. Common reagents include:
| Reagent/Conditions | Proposed Product | Notes |
|---|---|---|
| KMnO₄ (acidic conditions) | Ketone or hydroxylated derivatives | Oxidizes α-C of carboxylic acid. |
| CrO₃ (Jones oxidation) | Dicarboxylic acid (if decarboxylation occurs) | Selective oxidation of side chains. |
Example: Oxidation under acidic KMnO₄ could yield a γ-ketocarboxylic acid derivative, though specific data require experimental validation.
Reduction Reactions
The carboxylic acid group is reducible to alcohols, while the methoxy group may resist reduction under mild conditions:
| Reagent/Conditions | Proposed Product | Notes |
|---|---|---|
| LiAlH₄ (anhydrous ether) | 3-(Hydroxymethyl)-4-methoxy-pyrrolopyridine | Full reduction of -COOH to -CH₂OH. |
| H₂/Pd-C (catalytic hydrogenation) | Partially saturated pyrrolopyridine | Selective ring saturation. |
Substitution Reactions
The methoxy group undergoes nucleophilic substitution, while the carboxylic acid can form derivatives:
Nucleophilic Substitution (Methoxy Group)
| Reagent/Conditions | Product | Yield/Outcome |
|---|---|---|
| HBr (48%, reflux) | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | Demethylation via SN2 mechanism. |
| NH₃ (Cu catalyst, 120°C) | 4-Amino derivative | Methoxy → amino substitution. |
Carboxylic Acid Derivatives
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ → ROH (Fischer esterification) | Methyl/ethyl esters | Improved lipophilicity for drug design. |
| NH₃ (amide formation) | Carboxamide | Enhanced hydrogen-bonding capacity. |
Coupling Reactions
The pyrrolopyridine core participates in cross-coupling reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, 125°C | 6-Aryl-substituted derivatives | |
| Ullmann Coupling | Cu(OAc)₂, aryl halide, 85°C | Biaryl ethers or amines |
Example: Suzuki coupling at the 6-position (if brominated) introduces aryl groups for enhanced bioactivity .
Hydrolysis and Decarboxylation
The carboxylic acid group is prone to decarboxylation under thermal or basic conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| NaOH (aqueous, Δ) | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | Loss of CO₂ via base-mediated pathway. |
| HCl (concentrated, reflux) | Degradation products | Acid-catalyzed decomposition. |
Comparison with Analogous Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how can reaction purity be validated?
- Methodological Answer : The synthesis of pyrrolopyridine derivatives typically involves cyclization reactions or functionalization of preconstructed heterocyclic cores. For example, 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-67-2) is synthesized via nucleophilic substitution or palladium-catalyzed coupling, achieving >95% purity as confirmed by HPLC . To introduce the methoxy group at the 4-position, demethylation-protection strategies or direct methoxylation using copper(I) oxide catalysts may be employed. Purity optimization requires post-synthetic purification via column chromatography or recrystallization, with analytical validation using GC, HPLC, or NMR .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the pyrrolopyridine scaffold and substituent positions. For instance, in related pyrrole-carboxylic acids, methyl groups and methoxy substituents resonate at δ 2.56 ppm (singlet) and δ 3.80–4.20 ppm, respectively .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESIMS m/z 311.1 for a methyl-pyrrolopyridine derivative ).
- Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-methoxy substituent influence the compound’s reactivity and biological activity compared to halogenated analogs?
- Methodological Answer : The methoxy group enhances electron density on the pyrrolopyridine core, potentially increasing nucleophilic aromatic substitution reactivity. Compared to 6-chloro derivatives (e.g., CAS 1000341-67-2 ), the methoxy group may reduce electrophilicity but improve metabolic stability. Biological activity can be assessed via antimicrobial assays, as seen in pyrrolo[3,4-b]pyridine-3-carboxylic acid derivatives, where substituents at the 4-position significantly modulate MIC values against Gram-positive bacteria . Structure-activity relationship (SAR) studies should compare IC₅₀ values in enzyme inhibition assays .
Q. What strategies address contradictions in reported biological activities of pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. For example, a pyrrolo[3,2-c]pyridine derivative with 95% purity showed antimicrobial activity, while lower-purity batches (e.g., 90%) exhibited reduced efficacy . To resolve contradictions:
- Standardize purity thresholds (>95% by HPLC ).
- Use isogenic cell lines or consistent bacterial strains for bioassays.
- Validate results with orthogonal assays (e.g., fluorescence-based enzymatic vs. cell viability assays) .
Q. Can this compound serve as a precursor for novel heterocyclic systems, and what synthetic challenges exist?
- Methodological Answer : Yes. The carboxylic acid moiety enables amide coupling for prodrug development, while the pyrrolopyridine core can undergo cycloaddition to form fused heterocycles. For instance, thiazolo[3,2-a]pyridine derivatives are synthesized via condensation with thioamides . Challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
